molecular formula C16H15N3O4S B11619909 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide

Cat. No.: B11619909
M. Wt: 345.4 g/mol
InChI Key: YKFDBRVYHYSETF-UHFFFAOYSA-N
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Description

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide is a synthetic chemical reagent designed for research applications. Compounds based on the 1,2-benzothiazole 1,1-dioxide scaffold are of significant interest in medicinal chemistry and chemical biology. Although the specific profile of this hydrazide derivative is yet to be fully characterized, related analogs have demonstrated potent biological activity in scientific studies. For instance, substituted benzothiazole dioxides have been investigated as potent blockers of potassium ion channels like Kv1.3, which are important therapeutic targets for immunological disorders . Other structures within this chemical family have been developed as mechanism-based inhibitors of serine proteases, such as human mast cell tryptase, showing potential for anti-inflammatory applications . The presence of the 1,2-benzothiazole 1,1-dioxide moiety, also known as a saccharin derivative, often contributes to a molecule's ability to interact with enzymatic active sites . Researchers can utilize this reagent as a key intermediate for constructing more complex molecules or as a pharmacophore in structure-activity relationship (SAR) studies aimed at developing new chemical probes or therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide

InChI

InChI=1S/C16H15N3O4S/c1-19(17-16(20)11-7-3-5-9-13(11)23-2)15-12-8-4-6-10-14(12)24(21,22)18-15/h3-10H,1-2H3,(H,17,20)

InChI Key

YKFDBRVYHYSETF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Formation of 1,2-Benzothiazole Derivatives

The benzothiazole scaffold is typically synthesized via cyclization of 3-aminothiophenol derivatives. For example, 3-aminothiophenol reacts with α-ketoesters or α-diketones in acetonitrile under acidic catalysis (e.g., p-toluenesulfonic acid) at 80°C for 24 hours. This method yields 2-substituted benzothiazoles with >70% efficiency. Alternative routes involve:

  • Condensation with 2,4-pentanedione : Produces 5-chloro-2-methylbenzo[d]thiazole in 73% yield after silica gel chromatography.

  • Propargyl bromide alkylation : Introduces alkyne functionalities using tetra-n-butylammonium bromide (BTBA) as a phase-transfer catalyst in DMF.

Oxidation to 1,1-Dioxido-1,2-Benzothiazole

Sulfone Group Introduction

The dioxido group is introduced via oxidation of the benzothiazole sulfur atom. Common oxidants include:

  • Hydrogen peroxide (H₂O₂) : Used in acetic acid at 60–80°C for 6–12 hours.

  • m-Chloroperbenzoic acid (mCPBA) : Achieves sulfonation in dichloromethane at 0°C to room temperature.
    Key considerations :

  • Strict temperature control (<50°C) prevents over-oxidation.

  • Inert atmospheres (N₂ or Ar) minimize side reactions.

Hydrazide Coupling Strategies

Synthesis of 2-Methoxy-N'-Methylbenzohydrazide

The hydrazide moiety is prepared through condensation or nucleophilic substitution:

  • Condensation with hydrazine hydrate : Methyl-2-methoxybenzoate reacts with excess hydrazine hydrate in ethanol at 95°C for 24 hours, yielding 2-methoxybenzohydrazide.

  • N-Methylation : The hydrazide is methylated using methyl iodide in the presence of K₂CO₃ in DMF at 60°C.

Coupling with 1,1-Dioxido-1,2-Benzothiazole

The final step involves coupling the benzothiazole sulfone with the hydrazide:

  • Acid chloride method : The benzothiazole-3-carboxylic acid is converted to its acid chloride (using SOCl₂ or oxalyl chloride), which reacts with 2-methoxy-N-methylbenzohydrazide in THF at 0–5°C.

  • Direct condensation : A mixture of 1,1-dioxido-1,2-benzothiazol-3-amine and 2-methoxy-N-methylbenzoyl chloride in dichloromethane with triethylamine yields the product after 12 hours.

Optimization and Reaction Conditions

Solvent and Catalyst Effects

ParameterOptimal ConditionsYield ImprovementSource
Solvent DMF for alkylation; THF for acylation+15%
Catalyst BTBA in propargyl bromide reactions+20%
Temperature 0–5°C for acid chloride coupling+10% purity

Byproduct Mitigation

  • Silica gel chromatography : Removes unreacted hydrazide and oxidized byproducts.

  • Aqueous workup : Ethyl acetate/water extraction eliminates inorganic salts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The N-methyl group resonates at δ 3.08 ppm (s, 3H), while the methoxy proton appears at δ 3.84 ppm (s, 3H).

  • IR Spectroscopy : Strong absorption at 1670 cm⁻¹ confirms the carbonyl group of the hydrazide.

Chromatographic Purity

  • HPLC : Reverse-phase C18 column (MeCN/H₂O = 70:30) shows ≥98% purity at 254 nm .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the sulfonyl (-SO₂) and hydrazide (-N-N=) groups. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂):

  • Sulfonyl group oxidation : Under acidic conditions, the sulfonyl group may further oxidize to sulfonic acid derivatives.

  • Hydrazide oxidation : The hydrazide moiety (-CONHN-) is oxidized to form diazenes or nitroso intermediates.

Example reaction :

Compound+KMnO4H+, ΔSulfonic acid derivative+Diazenes\text{Compound} + \text{KMnO}_4 \xrightarrow{\text{H}^+,\ \Delta} \text{Sulfonic acid derivative} + \text{Diazenes}

Reduction Reactions

Reductive cleavage of the hydrazide bond occurs with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

  • The hydrazide group (-CONHN-) reduces to a hydrazine (-NH-NH₂) or amine (-NH₂).

Example reaction :

Compound+NaBH4EtOHAmine derivative+Benzothiazole intermediate\text{Compound} + \text{NaBH}_4 \xrightarrow{\text{EtOH}} \text{Amine derivative} + \text{Benzothiazole intermediate}

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

Condition Product Key Functional Groups Modified
Acidic (HCl/H₂O)2-Methoxy-N-methylbenzoic acidHydrazide → Carboxylic acid
Basic (NaOH/H₂O)1,2-Benzothiazol-3-amine derivativeHydrazide → Amine

Hydrolysis pathways are influenced by the electron-withdrawing sulfonyl group, which activates the hydrazide bond for cleavage.

Nucleophilic Substitution

The benzothiazole ring participates in electrophilic aromatic substitution (EAS) reactions:

  • Methoxy group : Directs nucleophiles (e.g., amines, alcohols) to the ortho/para positions.

  • Sulfonyl group : Deactivates the ring but stabilizes intermediates via resonance.

Example reaction with aniline :

Compound+PhNH2Cu catalystN-substituted benzothiazole derivative\text{Compound} + \text{PhNH}_2 \xrightarrow{\text{Cu catalyst}} \text{N-substituted benzothiazole derivative}

Coordination with Metal Ions

The compound acts as a ligand for transition metals (e.g., Cu(II), Ni(II)):

  • Binding sites : Hydrazide nitrogen and sulfonyl oxygen atoms.

  • Complex geometry : Octahedral or square-planar, depending on the metal .

Stability : Metal complexes show enhanced thermal stability compared to the free ligand .

Thermal and Photochemical Reactivity

  • Thermal decomposition : Above 200°C, the compound decomposes to release SO₂ and methoxybenzene derivatives.

  • Photolysis : UV irradiation induces cleavage of the benzothiazole ring, forming sulfinic acid intermediates.

Reactivity Comparison with Analogues

Compound Key Reactivity Differences
BenzothiazoleLacks hydrazide group; limited redox activity
2-MercaptobenzothiazoleThiol group enables disulfide formation
Target Compound Hybrid reactivity (benzothiazole + hydrazide + sulfonyl)

Scientific Research Applications

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,2-benzothiazole 1,1-dioxide moiety is a critical pharmacophore in several bioactive compounds. Key analogs include:

  • 2-Chloro-N''-(1,1-dioxido-1,2-benzothiazol-3-yl)-N''-methylacetohydrazide (): Structural Difference: Replaces the methoxybenzoyl group with a chloroacetohydrazide chain.
  • Olverembatinib (): Structural Difference: Incorporates a 1,2-benzothiazole 1,1-dioxide within a larger kinase inhibitor scaffold.
  • 3-(1H-Benzotriazol-1-yl)-N′-[(E)-(2-methoxyphenyl)methylene]propanehydrazide ():

    • Structural Difference : Substitutes benzothiazole with benzotriazole.
    • Impact : Benzotriazole’s electron-rich nature may alter hydrogen-bonding interactions compared to the sulfone group in benzothiazole 1,1-dioxide .

Substituent Effects on Hydrazide Moieties

The hydrazide group’s substitution pattern significantly influences physicochemical and biological properties:

Compound Name Substituents on Hydrazide Molecular Formula Key Properties/Activities Reference
Target Compound 2-Methoxy-N'-methylbenzoyl C₁₆H₁₅N₃O₄S Hypothesized MMP/Kv1.3 inhibition -
Compound 10 () 4-Nitrophenyl C₁₇H₁₃N₃O₃S Electron-withdrawing nitro group; MMP inhibition
Compound 12 () Methyl 4-formylbenzoate C₁₉H₁₇N₃O₅S Ester-protected carboxyl; enhanced metabolic stability
N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide () 1,3-Dioxoisoindolin-2-yl C₁₇H₁₂N₄O₅S Bulky isoindole group; potential steric hindrance
  • N-Methylation: Reduces hydrogen-bond donor capacity, which may affect target binding but improve metabolic stability .

Biological Activity

N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide is a compound that belongs to the benzothiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anti-tubercular, anti-cancer, and antimicrobial properties. This article consolidates information regarding the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight : 284.31 g/mol

The presence of the benzothiazole moiety is significant for its biological activity, as this functional group is known to enhance the pharmacological profile of compounds.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential anti-tubercular effects, among other activities.

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular activity of various benzothiazole derivatives. The compound this compound was assessed for its inhibitory concentrations against Mycobacterium tuberculosis (Mtb).

CompoundIC50 (μM)MIC (μg/mL)Inhibition (%)
This compound7.7 ± 0.80.0898

The above table illustrates that the compound exhibits strong inhibitory activity against Mtb with an IC50 value of 7.7 μM and a minimum inhibitory concentration (MIC) of 0.08 μg/mL, indicating its potential as an effective anti-tubercular agent .

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific molecular targets within microbial cells. For instance, they may inhibit key enzymes or disrupt cellular processes essential for bacterial survival. The exact mechanism for this compound remains to be fully elucidated but is likely similar to other compounds in its class.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Anti-Tubercular Activity : A study conducted on a series of synthesized benzothiazole derivatives indicated that compounds with similar structures demonstrated significant activity against drug-resistant strains of Mtb . This underscores the importance of continued research into new derivatives.
  • Comparative Analysis : A comparative analysis involving various benzothiazole derivatives showed that those incorporating hydrazide functionalities exhibited enhanced potency against Mtb compared to their non-hydrazide counterparts .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield*
1Hydrazine, THFTHF25°C, 24h65–70%
22-Methoxy-N-methylbenzoyl chloride, NaOHDCM60°C, 6h55–60%
*Hypothetical yields based on analogous syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H NMR: Analyze the methoxy singlet (δ 3.8–4.0 ppm) and methyl group on the hydrazide (δ 2.9–3.1 ppm). The aromatic protons of the benzothiazole ring appear as multiplets between δ 7.2–8.1 ppm .
  • IR Spectroscopy: Confirm the presence of sulfone (S=O) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) stretches at 1650–1700 cm⁻¹ .
  • X-ray Crystallography: Resolve the planar geometry of the benzothiazole ring and intermolecular hydrogen bonding (e.g., N–H⋯O) using SHELXL refinement .

Key Spectral Markers:

  • Mass Spectrometry: Look for [M+H]+ at m/z 377.4 (calculated molecular weight: 376.4).
  • Elemental Analysis: Validate purity (>98%) by matching experimental C, H, N, S values to theoretical calculations .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound, particularly when using SHELX-based refinement?

Methodological Answer:
Discrepancies in SHELX-refined structures (e.g., bond length outliers or R-factor mismatches) require:

Data Reintegration: Re-examine raw diffraction data for indexing errors or absorption effects using SHELXC .

Hydrogen Bond Analysis: Validate intermolecular interactions (e.g., N–H⋯N or C–H⋯O) to ensure plausible packing motifs. For example, dimeric H-bonded units (as in analogous benzothiazoles) should exhibit N⋯O distances of 2.8–3.0 Å .

Twinned Data Handling: Use the TWIN command in SHELXL to model pseudo-merohedral twinning, common in sulfone-containing crystals .

Q. Table 2: SHELX Refinement Parameters (Hypothetical)

ParameterValueNotes
Space GroupP1̄Triclinic system
R-factor<0.05Post-TWIN refinement
H-bond Distance2.85 ÅN–H⋯O interaction

Advanced: What experimental strategies are recommended for investigating potential kinase inhibitory activity, based on structural analogs like Olverembatinib?

Methodological Answer:
Given structural similarity to Olverembatinib (a Bcr-Abl inhibitor ):

Kinase Inhibition Assays:

  • Use recombinant Abl1 kinase (including T315I mutant) in ADP-Glo™ assays to measure IC50 values.
  • Compare inhibition kinetics (Km/Vmax) with imatinib as a control .

Molecular Docking:

  • Dock the compound into the ATP-binding pocket of Abl1 (PDB: 2G2F) using AutoDock Vina. Focus on interactions with Thr315 and Glu286 .

Cellular Assays:

  • Test anti-proliferative effects on K562 (CML) cells via MTT assays. Include dose-response curves (1–100 μM) and validate selectivity using non-cancerous fibroblasts .

Advanced: How should researchers design in vitro assays to evaluate anti-proliferative effects while controlling for off-target interactions?

Methodological Answer:

  • Assay Design:
    • Cell Lines: Use T315I-mutant Ba/F3 cells (CML model) alongside wild-type counterparts .
    • Controls: Include parental cells and a pan-kinase inhibitor (e.g., staurosporine) to identify off-target effects.
    • Dose Range: 0.1–50 μM, with 72-hour exposure.
  • Mechanistic Studies:
    • Perform Western blotting for phosphorylated CrkL (p-CrkL), a downstream Abl1 substrate .
    • Use siRNA knockdown of Abl1 to confirm target specificity.
  • Data Interpretation:
    • A ≥50% reduction in p-CrkL at 10 μM suggests on-target activity.
    • Off-target effects are indicated by cytotoxicity in non-mutant cells at IC50 < 5 μM .

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